molecular formula C10H6O3 B13998014 7-Hydroxynaphthalene-1,2-dione CAS No. 607-09-0

7-Hydroxynaphthalene-1,2-dione

Cat. No.: B13998014
CAS No.: 607-09-0
M. Wt: 174.15 g/mol
InChI Key: RFQKUQIIZPRDKD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxynaphthalene-1,2-dione can be achieved through several methods. One common approach involves the oxidation of 2-hydroxy-1,4-naphthoquinone using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the cyclization of appropriate precursors under acidic conditions.

Industrial Production Methods: In industrial settings, this compound is often produced through the extraction of henna leaves, followed by purification processes. The leaves are dried, powdered, and subjected to solvent extraction to isolate the compound. The extracted material is then purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions yield hydroquinone derivatives.

    Substitution: It can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines and thiols.

Major Products Formed:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Amino and thio derivatives of naphthoquinone.

Scientific Research Applications

7-Hydroxynaphthalene-1,2-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds, including xanthenes, phenazines, and quinoxalines.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: Research has shown potential anticancer and anti-inflammatory activities, leading to its investigation as a therapeutic agent.

    Industry: It is used as a dye in textiles and as a molecular probe in biochemical research.

Mechanism of Action

The mechanism of action of 7-Hydroxynaphthalene-1,2-dione involves its interaction with cellular components. It can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells, contributing to its anticancer properties. Additionally, the compound can inhibit specific enzymes and signaling pathways, further elucidating its biological effects.

Comparison with Similar Compounds

    2-Hydroxynaphthalene-1,4-dione (Lawsone): Similar in structure but differs in the position of the hydroxyl group.

    1,4-Naphthoquinone: Lacks the hydroxyl group, leading to different chemical properties.

    Juglone (5-Hydroxy-1,4-naphthoquinone): Another hydroxylated naphthoquinone with distinct biological activities.

Uniqueness: 7-Hydroxynaphthalene-1,2-dione is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological properties. Its natural occurrence in henna and its historical use as a dye further distinguish it from other naphthoquinones.

Properties

CAS No.

607-09-0

Molecular Formula

C10H6O3

Molecular Weight

174.15 g/mol

IUPAC Name

7-hydroxynaphthalene-1,2-dione

InChI

InChI=1S/C10H6O3/c11-7-3-1-6-2-4-9(12)10(13)8(6)5-7/h1-5,11H

InChI Key

RFQKUQIIZPRDKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)C2=O)O

Origin of Product

United States

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